2-Phenylethyl 4-{[2-(benzylcarbamoyl)phenyl]amino}-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the formation of the amide bond through the reaction of benzylamine with a carboxylic acid derivative. The process may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions to form quinones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The aromatic and amide functionalities play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethyl 4-aminobutanoate
- Benzyl 4-aminobutanoate
- Phenyl 4-aminobutanoate
Uniqueness
2-phenylethyl 4-({2-[(benzylamino)carbonyl]phenyl}amino)-4-oxobutanoate is unique due to its combination of aromatic and aliphatic structures, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H26N2O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-phenylethyl 4-[2-(benzylcarbamoyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C26H26N2O4/c29-24(15-16-25(30)32-18-17-20-9-3-1-4-10-20)28-23-14-8-7-13-22(23)26(31)27-19-21-11-5-2-6-12-21/h1-14H,15-19H2,(H,27,31)(H,28,29) |
InChI Key |
GMHLRJSNZHKSSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.